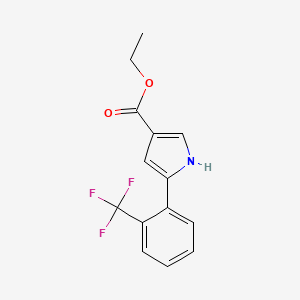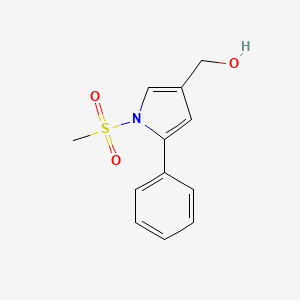
(1-Methanesulfonyl-5-phenyl-1H-pyrrol-3-yl)-methanol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Methanesulfonyl-5-phenyl-1H-pyrrol-3-yl)-methanol, commonly referred to as 5P-MMS, is an organic compound with a wide range of applications in scientific research. It has been used in a variety of experiments, from drug discovery to molecular biology, due to its unique properties such as solubility, stability, and low toxicity.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for (1-Methanesulfonyl-5-phenyl-1H-pyrrol-3-yl)-methanol, 95% involves the reaction of 1-methanesulfonyl-5-phenyl-1H-pyrrole with methanol in the presence of a suitable catalyst.
Starting Materials
1-methanesulfonyl-5-phenyl-1H-pyrrole, methanol
Reaction
Step 1: To a round bottom flask, add 1-methanesulfonyl-5-phenyl-1H-pyrrole (1 equiv) and methanol (10 equiv)., Step 2: Add a suitable catalyst such as p-toluenesulfonic acid (0.1 equiv) to the flask., Step 3: Heat the reaction mixture at reflux temperature for 24 hours., Step 4: Allow the reaction mixture to cool to room temperature and then filter the mixture to remove any solid impurities., Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product., Step 6: Purify the crude product by column chromatography using a suitable solvent system to obtain (1-Methanesulfonyl-5-phenyl-1H-pyrrol-3-yl)-methanol, 95%.
科学研究应用
5P-MMS has been used in a variety of scientific research applications, including drug discovery, molecular biology, and organic synthesis. In drug discovery, 5P-MMS has been used to study the properties of potential drug candidates, as well as to optimize the synthesis of these compounds. In molecular biology, it has been used in the study of enzyme-catalyzed reactions and in the design of new catalysts. In organic synthesis, 5P-MMS has been used to synthesize a variety of organic compounds, including natural products and pharmaceuticals.
作用机制
The mechanism of action of 5P-MMS is not fully understood. However, it is believed that the compound interacts with enzymes and other proteins in the body, altering their activity and, in turn, influencing various biochemical and physiological processes. It is also believed that 5P-MMS can interact with DNA, affecting the expression of certain genes.
生化和生理效应
The biochemical and physiological effects of 5P-MMS are not yet fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cytochrome P450 and glutathione S-transferase. In addition, it has been shown to inhibit the activity of certain hormones, including epinephrine, norepinephrine, and cortisol. It has also been shown to affect the expression of certain genes, including those involved in the regulation of cell growth and differentiation.
实验室实验的优点和局限性
The main advantage of using 5P-MMS in lab experiments is its low toxicity. This makes it a safe and effective reagent for a wide range of experiments. Furthermore, its solubility and stability make it an ideal reagent for a variety of applications. However, it is important to note that 5P-MMS is not always the most suitable reagent for a given experiment. It may not be the most effective reagent for certain applications, and its effects may not always be predictable.
未来方向
There are many potential future directions for the use of 5P-MMS in scientific research. One possibility is to use it as a tool for drug discovery, as it has been shown to interact with enzymes and other proteins involved in drug metabolism. Another possibility is to use it to study the effects of different environmental conditions on biochemical and physiological processes. Finally, it could be used to study the effects of different drugs on gene expression and the regulation of cell growth and differentiation.
属性
IUPAC Name |
(1-methylsulfonyl-5-phenylpyrrol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-17(15,16)13-8-10(9-14)7-12(13)11-5-3-2-4-6-11/h2-8,14H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSWKVIYVPGDMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C=C(C=C1C2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(methylsulfonyl)-5-phenyl-1H-pyrrol-3-yl]methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

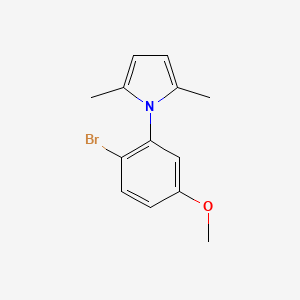


![2-Methoxy-4-[4-(trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B6335008.png)

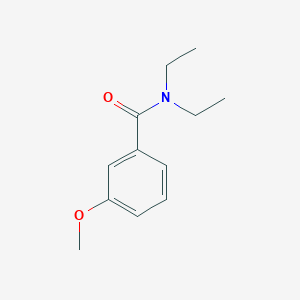
![3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline](/img/structure/B6335031.png)
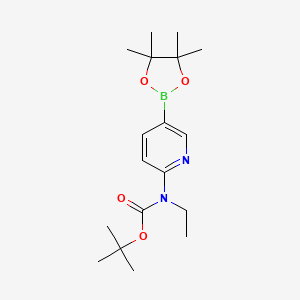
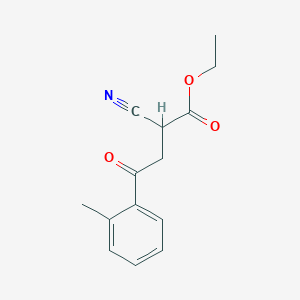
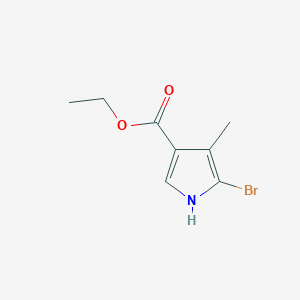
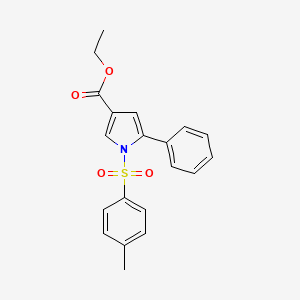
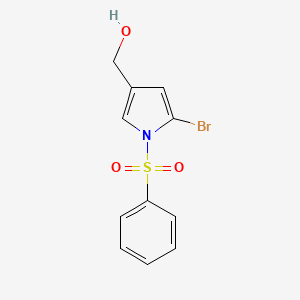
![[5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrol-3-yl]-methanol, 95%](/img/structure/B6335067.png)
